N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F2N5O2S and its molecular weight is 427.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Bondock et al. (2008) explored the synthesis of new heterocycles incorporating an antipyrine moiety, demonstrating antimicrobial activity. This study is foundational in understanding the chemical versatility and potential bioactivity of compounds structurally related to N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide (Bondock et al., 2008).
Insecticidal and Antioxidant Activities
- Fadda et al. (2017) conducted research on the synthesis of novel heterocycles with a thiadiazole moiety, evaluating their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis, and highlighted the potential of such compounds for agricultural applications (Fadda et al., 2017).
- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, investigating their antioxidant activity through various in vitro assays. The findings suggest the compound's potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Anticancer Activity
- Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles, including those incorporating the N-(2,4-difluorophenyl) moiety, with some derivatives showing promising anticancer and antimicrobial activities. This underscores the compound's potential in medicinal chemistry for developing new therapeutic agents (Riyadh et al., 2013).
Chemical Characterization and Structural Analysis
- Studies by Boechat et al. (2011) and others have focused on the structural characterization of related compounds, providing insights into their molecular frameworks and interactions. Such research underpins the understanding of the compound's chemical behavior and its potential interactions in biological systems (Boechat et al., 2011).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c1-11-17(12-5-3-2-4-6-12)18-24-19(25-20(29)27(18)26-11)30-10-16(28)23-15-8-7-13(21)9-14(15)22/h2-9H,10H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIMJQICXSRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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